molecular formula C17H16FN3 B14209221 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- CAS No. 827322-97-4

3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-

Cat. No.: B14209221
CAS No.: 827322-97-4
M. Wt: 281.33 g/mol
InChI Key: JXVPORXKPWCGNQ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- is a complex organic compound that features a pyridine ring substituted with a nitrile group and a piperidine ring attached to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a fluorinated pyridine derivative with a piperidine derivative. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an allosteric modulator, altering the conformation of a receptor to enhance or inhibit its function. The pathways involved often include signal transduction mechanisms that are crucial for cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- is unique due to the presence of both a fluorophenyl and a piperidinyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

827322-97-4

Molecular Formula

C17H16FN3

Molecular Weight

281.33 g/mol

IUPAC Name

6-[3-(2-fluorophenyl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H16FN3/c18-16-6-2-1-5-15(16)14-4-3-9-21(12-14)17-8-7-13(10-19)11-20-17/h1-2,5-8,11,14H,3-4,9,12H2

InChI Key

JXVPORXKPWCGNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C#N)C3=CC=CC=C3F

Origin of Product

United States

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